![molecular formula C14H19N3O3S B2967781 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide CAS No. 2034426-60-1](/img/structure/B2967781.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

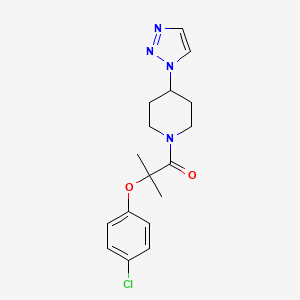

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane structure, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains a nicotinamide group, which is a form of vitamin B3 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[3.2.1]octane structures has been reported. For example, 8-disubstituted bicyclo[3.2.1]octane-3-ones have been synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Scientific Research Applications

Atom-Transfer Radical Cyclizations

- Research by Flynn et al. (1992) explored the use of related compounds in atom-transfer radical cyclizations, a process involving initial iodine atom-transfer annulation followed by ionic cyclization. This process could potentially be applicable to the synthesis of complex molecules, including N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide (Flynn, Zabrowski, & Nosal, 1992).

Erythroid Differentiation of Murine Erythroleukemia Cells

- Terada et al. (1979) investigated nicotinamide and its analogues for their role in inducing differentiation of murine erythroleukemia cells. This suggests potential applications in cellular differentiation and cancer research (Terada, Fujiki, Marks, & Sugimura, 1979).

Role in Metabolic Pathways

- Riederer et al. (2009) studied Nicotinamide N-methyltransferase (NNMT) in adipocytes and human and murine adipose tissue, indicating potential applications in metabolic studies and possibly in understanding obesity and diabetes (Riederer, Erwa, Zimmermann, Frank, & Zechner, 2009).

Agonist of Alpha7 Nicotinic Acetylcholine Receptor

- Wishka et al. (2006) and Mazurov et al. (2012) discovered compounds structurally similar to this compound as agonists of the alpha7 nicotinic acetylcholine receptor. This indicates potential applications in treating cognitive deficits in conditions like schizophrenia (Wishka et al., 2006) (Mazurov, Kombo, Hauser, Miao, Dull, Genus, Fedorov, Benson, Sidach, Xiao, Hammond, James, Miller, & Yohannes, 2012).

Substrate Recognition in NNMT

- Studies by Peng et al. (2011) and others on NNMT highlight its role in metabolic pathways and its potential as a target for cancer therapy, providing insights into substrate recognition and catalysis (Peng, Sartini, Pozzi, Wilk, Emanuelli, & Yee, 2011).

NNMT Inhibitors for Disease Treatment

- Hayashi et al. (2021) and others have explored macrocyclic peptides as novel NNMT inhibitors, indicating potential therapeutic applications in diseases like cancer, diabetes, and obesity (Hayashi, Uehara, Yamamoto, Cary, Nishikawa, Ueda, Ozasa, Mihara, Yoshimura, Kawai, Ono, Yamamoto, Fumoto, & Mikamiyama, 2021).

DNA Damage Repair

- Berger and Sikorski (1980) found that nicotinamide stimulates DNA repair synthesis in human lymphocytes, suggesting potential applications in understanding and enhancing DNA repair mechanisms (Berger & Sikorski, 1980).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-21(19,20)17-12-4-5-13(17)8-11(7-12)16-14(18)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMGZJMSUFRSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)

![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)

![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)

![5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2967704.png)

![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)

![2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2967712.png)

![Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2967713.png)

![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)

![N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2967721.png)